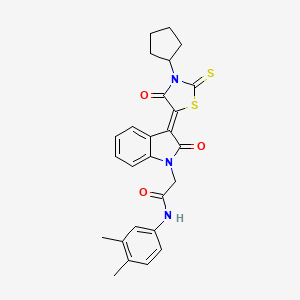

(Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(3,4-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S2/c1-15-11-12-17(13-16(15)2)27-21(30)14-28-20-10-6-5-9-19(20)22(24(28)31)23-25(32)29(26(33)34-23)18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,27,30)/b23-22- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQFRQJUFGMMBK-FCQUAONHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCC5)C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCC5)/C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and pharmacological profiles based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C26H27N3O2S2 and a molecular weight of 477.64 g/mol. It features a thiazolidinone ring fused with an indole moiety, which is believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Overview

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |

|---|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. Cloacae | E. coli |

| Compound 15 | 0.004–0.06 | Not specified | T. viride | A. fumigatus |

Studies indicate that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by significant margins . The most potent compounds were identified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

The primary mechanism through which this compound exerts its effects involves the inhibition of the c-Myc-Max protein complex. This complex plays a crucial role in regulating cell cycle progression and apoptosis . By disrupting this interaction, the compound may induce apoptosis in tumor cells in a c-Myc-dependent manner.

Pharmacokinetics

The compound demonstrates solubility in DMSO and water at concentrations below 2 mg/mL, which is essential for its bioavailability in therapeutic applications . Its stability is maintained at storage temperatures between 2–8°C, indicating good potential for practical use in laboratory settings.

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays against normal MRC5 cells revealed that while the compound shows promising antimicrobial activity, it also requires careful evaluation to ensure safety for potential therapeutic applications .

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MRC5 | >100 |

| Compound Y | MRC5 | <50 |

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolidinones, related to the target compound, possess significant antibacterial properties. For instance, a study evaluated the antimicrobial activity of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds outperformed traditional antibiotics like ampicillin and streptomycin by 10–50 times. The most effective compounds had minimum inhibitory concentrations (MIC) as low as 0.004–0.03 mg/mL against certain bacterial strains .

Anticancer Potential

Compounds similar to (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(3,4-dimethylphenyl)acetamide have been reported to induce apoptosis in cancer cells through various mechanisms. For example, studies have highlighted the effectiveness of thiazolidine derivatives in inhibiting cell proliferation in multiple cancer cell lines, including MDA-MB-231 and HCT116 .

Case Studies

Several case studies have documented the applications of thiazolidine derivatives in medicinal chemistry:

- Antibacterial Efficacy Study:

- Anticancer Activity Assessment:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key analogs and their structural/functional differences:

Key Observations :

- Cyclohexyl vs. Cyclopentyl : The cyclohexyl analog () shows marginally higher activity (IC50 6.8 μM) compared to fluorinated derivatives, likely due to improved hydrophobic interactions . The cyclopentyl group in the target compound may reduce steric hindrance, favoring binding to compact active sites.

- Aromatic Side Chains : The 3,4-dimethylphenyl group in the target compound enhances metabolic stability compared to phenethyl or naphthyl groups in analogs () but may reduce water solubility .

- Electron-Donating Groups : Methoxybenzylidene () and ethoxypropyl () substituents improve solubility but may alter target specificity due to increased polarity .

Methodological Considerations in Similarity Assessment

- Structural Similarity: Tools like Tanimoto coefficients prioritize shared pharmacophores (e.g., thiazolidinone-indole core) but may overlook critical substituent effects () .

- Dissimilarity-Driven Screening : Analog-specific modifications (e.g., ethoxypropyl in ) highlight the importance of exploring diverse chemical spaces to optimize activity and pharmacokinetics .

Q & A

Basic Research Questions

Q. What is the general synthetic route for preparing (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(3,4-dimethylphenyl)acetamide?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing a mixture of 3-formyl-1H-indole-2-carboxylic acid derivatives with 3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-one in acetic acid, catalyzed by sodium acetate. The reaction proceeds under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid .

- Key Steps :

Equimolar reactants in acetic acid.

Sodium acetate as a base catalyst.

Reflux duration optimization (2.5–5 hours).

Purification via recrystallization.

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- Single-crystal X-ray diffraction (SC-XRD) for definitive stereochemical assignment (e.g., Z-configuration confirmation) .

- NMR Spectroscopy : H and C NMR to verify substituent positions and hydrogen bonding patterns.

- Mass Spectrometry : High-resolution MS to confirm molecular weight.

- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and O percentages .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Screening Protocols :

Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) using broth microdilution .

Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.

Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs.

Advanced Research Questions

Q. How can synthetic yield be optimized for the cyclocondensation step?

- Parameters to Investigate :

Q. How to resolve contradictions between experimental and computational spectral data?

- Troubleshooting Steps :

Re-examine NMR coupling constants to confirm Z/E isomerism.

Perform 2D NMR (COSY, NOESY) to detect through-space interactions.

Compare experimental IR carbonyl stretches (1650–1750 cm) with DFT-predicted values .

Validate X-ray data against DFT-optimized geometries (e.g., bond angles, torsion) .

Q. What computational strategies predict its binding affinity for target proteins?

- In Silico Workflow :

Molecular Docking : Use AutoDock Vina or Glide with crystal structures of target enzymes (e.g., DNA gyrase for antimicrobial activity).

MD Simulations : Run 100-ns trajectories to assess binding stability.

QSAR Modeling : Correlate substituent effects (e.g., cyclopentyl vs. aryl groups) with bioactivity .

Q. How to investigate the reaction mechanism of the cyclocondensation step?

- Mechanistic Probes :

Isolation of Intermediates : Quench reactions at intervals to identify Schiff base or thiourea intermediates via LC-MS.

Kinetic Studies : Monitor reaction progress under varying temperatures to calculate activation energy.

Isotopic Labeling : Use O-labeled acetic acid to trace oxygen incorporation .

Q. What strategies improve solubility for in vivo studies?

- Approaches :

Salt Formation : React with HCl or sodium hydroxide to generate water-soluble salts.

Co-solvents : Use DMSO:PBS mixtures (≤10% DMSO) for aqueous compatibility.

Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.